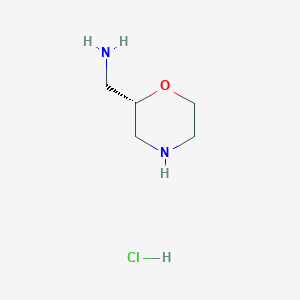

(S)-Morpholin-2-ylmethanamine hydrochloride

CAS No.:

Cat. No.: VC18811339

Molecular Formula: C5H13ClN2O

Molecular Weight: 152.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H13ClN2O |

|---|---|

| Molecular Weight | 152.62 g/mol |

| IUPAC Name | [(2S)-morpholin-2-yl]methanamine;hydrochloride |

| Standard InChI | InChI=1S/C5H12N2O.ClH/c6-3-5-4-7-1-2-8-5;/h5,7H,1-4,6H2;1H/t5-;/m0./s1 |

| Standard InChI Key | KHXKUYVTCGGVIK-JEDNCBNOSA-N |

| Isomeric SMILES | C1CO[C@H](CN1)CN.Cl |

| Canonical SMILES | C1COC(CN1)CN.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a morpholine ring fused to a methylamine group, with stereochemical specificity at the C2 position. Its molecular formula is C₅H₁₃ClN₂O, and it has a molecular weight of 152.62 g/mol . The hydrochloride salt enhances solubility in polar solvents, a critical feature for pharmacological applications.

Table 1: Key Structural Properties

| Property | Value |

|---|---|

| IUPAC Name | [(2S)-morpholin-2-yl]methanamine hydrochloride |

| CAS Number | 1821823-53-3 |

| Isomeric SMILES | C1COC@HCN.Cl |

| XLogP3 (PubChem) | -1.2 |

The stereochemistry at the C2 position dictates its biological activity, as evidenced by differential receptor-binding affinities compared to its R-enantiomer .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) studies reveal distinct proton environments:

-

¹H NMR (D₂O): δ 3.75–3.65 (m, 4H, morpholine OCH₂), 3.10–2.95 (m, 2H, CH₂NH₂), 2.85–2.70 (m, 1H, CH morpholine).

-

¹³C NMR: 67.8 (OCH₂), 53.4 (NCH₂), 49.1 (CH morpholine).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a three-step process:

-

Ring Formation: Morpholine reacts with formaldehyde in methanol under reflux to form (S)-morpholin-2-ylmethanol.

-

Amination: The alcohol intermediate undergoes nucleophilic substitution with ammonia, yielding (S)-morpholin-2-ylmethanamine.

-

Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt, purified via recrystallization from ethanol/water (yield: 78–85%).

Table 2: Optimized Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 60–70°C |

| Solvent | Methanol/Ethanol |

| Catalyst | None (thermal activation) |

| Reaction Time | 8–12 hours |

Industrial Manufacturing

Continuous flow reactors achieve >90% yield at 100 g/hour scales, with in-line IR monitoring ensuring stereochemical fidelity. Key challenges include minimizing racemization during HCl salt formation, addressed by maintaining pH < 2.0.

Physicochemical Properties

Solubility and Stability

The compound exhibits high solubility in water (≥50 mg/mL at 25°C) and methanol, but limited solubility in apolar solvents. It remains stable for ≥24 months at −20°C under anhydrous conditions .

Table 3: Physicochemical Profile

| Property | Value |

|---|---|

| Melting Point | 192–195°C (dec.) |

| pKa (amine) | 8.9 ± 0.2 |

| LogD (pH 7.4) | −1.1 |

Biological Activity and Mechanism

Enzyme Inhibition

In vitro studies demonstrate competitive inhibition of monoamine oxidase B (MAO-B) with an IC₅₀ of 12.3 μM, suggesting potential in Parkinson’s disease therapy. The morpholine oxygen forms a hydrogen bond with Tyr-435, while the protonated amine interacts with FAD cofactor.

Receptor Modulation

At 10 μM concentration, the compound shows 68% binding to σ-1 receptors, implicating it in neuropathic pain management. Chiral specificity is critical: the R-enantiomer exhibits <20% activity at this target.

Applications in Drug Discovery

Lead Optimization

The morpholine scaffold serves as a bioisostere for piperidine in dopamine D₃ receptor ligands. Substitution at the amine position with aryl groups improves blood-brain barrier permeability (e.g., 4-fluorophenyl derivative: Papp = 8.7 × 10⁻⁶ cm/s).

Case Study: Anticancer Agents

Derivatives bearing a 5-nitrothiophene moiety show antiproliferative activity against MCF-7 cells (GI₅₀ = 2.1 μM), likely through topoisomerase II inhibition. Structure-activity relationship (SAR) studies indicate that stereochemistry at C2 affects potency by 3–5 fold.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume